N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide
Description
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group at the 4-position and a methylmethanesulfonamide moiety.
Properties
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-7(12(2,9)10)5-3-11-4-6(5)8/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVAPOXQGBPURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide typically involves the reaction of 4-hydroxyoxolan-3-ylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Hydroxyoxolan-3-ylamine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methanesulfonamide derivatives.
Scientific Research Applications
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and methanesulfonamide group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
The compound’s key structural elements include:
- Sulfonamide backbone : Common in pharmaceuticals and agrochemicals.
- Tetrahydrofuran (THF) ring : Enhances solubility and conformational flexibility compared to fully aromatic systems.
- Hydroxyl group at 4-position : May participate in hydrogen bonding, influencing bioavailability.
Comparisons with analogs :
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide ():
- Differs in aromatic substitution (bis-sulfonyl groups on phenyl ring).
- Higher melting point (213–215°C) due to increased symmetry and intermolecular forces.
- Lower synthetic yield (47%), suggesting challenging purification .
Sumatriptan Succinate Derivatives ():
- Feature indole or substituted indole rings instead of THF.
- Include charged groups (e.g., succinate salts) to enhance solubility for pharmaceutical use.
- Molecular weights range from 384.47 to 613.77, indicating varied pharmacokinetic profiles .
Amidosulfuron (): Agrochemical derivative with dimethoxy-pyrimidinyl and sulfonamide groups. Used as a herbicide, highlighting sulfonamide versatility in non-pharmaceutical applications .
Physicochemical Properties
| Compound | Melting Point/Decomposition | Solubility Features | Molecular Weight |
|---|---|---|---|
| N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide | Not reported | Likely polar due to hydroxyl | Not reported |
| N-(4-Hydroxy-3,5-bis-sulfonylphenyl) analog | 213–215°C (dec.) | Low (crystalline structure) | ~450 (estimated) |
| Sumatriptan Succinate Related Compound C | Not reported | Enhanced via salt formation | 613.77 |
| Amidosulfuron | Not reported | Hydrophobic (agrochemical use) | ~411 (C11H16N2O2S) |
| N-(4-Methoxy-phenyl)-sulfamoyl-oxalamide | 180°C (dec.) | Moderate (DMSO-soluble) | ~332 |
Functional and Application-Based Differences
- Pharmaceuticals : Sumatriptan analogs target serotonin receptors for migraine treatment, leveraging sulfonamide stability and salt formulations for rapid absorption .
- Agrochemicals : Amidosulfuron’s pyrimidinyl-sulfonamide structure inhibits plant acetolactate synthase, demonstrating sulfonamide utility in enzyme inhibition .
- Research compounds : The bis-sulfonyl phenyl analog () may serve as a precursor in high-temperature reactions or polymer synthesis .
Biological Activity
N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the hydroxyl group on the oxolane ring may enhance its reactivity and interaction with biological targets.
2. Anti-inflammatory Effects
Compounds within the sulfonamide class have been reported to possess anti-inflammatory properties. For example, certain thiourea derivatives have demonstrated strong inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound could also exert similar effects, potentially making it useful in treating inflammatory conditions.
3. Anticancer Potential
The anticancer activity of related compounds has been documented in various studies. For instance, certain derivatives have shown significant cytotoxic effects against breast cancer cells (MCF-7), indicating a possible mechanism of inducing apoptosis . While direct evidence for this compound's anticancer effects is yet to be established, its structural similarities to known active compounds warrant further investigation.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Thiourea Derivative 1 | Antibacterial | 40 µg/mL | |
| Thiourea Derivative 2 | Anti-inflammatory | IL-6 Inhibition: 89% | |
| Arylthiourea Derivative | Anticancer | IC50: 225 µM |
The mechanisms by which this compound may exert its biological effects could involve:
- Inhibition of Enzymatic Pathways : Similar compounds often act by inhibiting key enzymes involved in inflammation and microbial growth.
- Modulation of Cell Signaling : The hydroxyl group may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Future Directions
Given the promising biological activities exhibited by structurally related compounds, further research is warranted to explore:
- In vitro and In vivo Studies : Comprehensive studies to evaluate the biological activity of this compound in various biological models.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity could provide insights into optimizing efficacy.
Q & A
Q. What are the optimal synthetic routes for N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide, and how can purity be ensured?
The synthesis typically involves coupling a hydroxyoxolane (tetrahydrofuran) derivative with a methanesulfonamide group. Key steps include:
- Reaction Conditions : Controlled temperature (e.g., 0–25°C) and pH (neutral to slightly acidic) to avoid side reactions. Solvents like dioxane or THF are often used for their ability to dissolve polar intermediates .
- Purification : Flash chromatography with gradients of ethyl acetate/heptane (e.g., 0–40% ethyl acetate) yields high-purity products (>95%). HPLC can further validate purity, especially for detecting trace impurities .
- Characterization : Confirm success via ¹H/¹³C NMR (e.g., δ 3.43 ppm for methyl groups in sulfonamide) and FTIR (e.g., ν 1679 cm⁻¹ for sulfonamide S=O stretching) .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
Stability studies involve:
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition points (e.g., decomposition observed at ~180°C in similar sulfonamides) .
- pH Sensitivity : Incubation in buffers (pH 3–9) followed by LC-MS to detect hydrolysis products. The hydroxyoxolane ring may undergo ring-opening under strongly acidic/basic conditions .
- Light/Oxygen Exposure : Storage under inert atmospheres (N₂/Ar) and amber vials prevents oxidation and photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., SHELX) resolve contradictions in crystallographic data for this compound?
- Structure Refinement : SHELXL refines X-ray diffraction data by optimizing bond lengths/angles, especially for the sulfonamide group and hydroxyoxolane ring. Discrepancies in torsional angles may indicate conformational flexibility .
- Electron Density Maps : SHELXE-generated maps help validate the placement of polar groups (e.g., -OH on oxolane) when experimental data is ambiguous. For example, hydrogen-bonding networks can be modeled to confirm stability .
- Case Study : A related compound, N-(4-Methoxyphenyl)-N-methylmethanesulfonamide, showed conflicting NMR and XRD data for methyl group orientation, resolved via SHELXL’s restraints on bond distances .
Q. What strategies are effective in evaluating this compound’s bioactivity, given structural similarities to known pharmacophores?
- Targeted Assays : High-throughput screening against enzymes like cyclooxygenase (COX) or kinases, leveraging the sulfonamide moiety’s affinity for catalytic pockets .
- ADMET Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, cytochrome P450 inhibition assays) to predict pharmacokinetics. The hydroxyoxolane group may enhance solubility but reduce metabolic stability .
- Mechanistic Studies : Molecular docking (AutoDock Vina) and molecular dynamics simulations to probe interactions with targets like G-protein-coupled receptors (GPCRs). For example, fluorinated analogs show enhanced binding to serotonin receptors .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled during structural elucidation?
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with XRD to resolve ambiguities. In N-(5-allyl-tetrahydrobenzooxazepin-yl)methanesulfonamide, NOESY correlations clarified spatial arrangements conflicting with XRD torsional angles .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening signals, explaining discrepancies between solution and solid-state structures .
- DFT Calculations : Gaussian-based geometry optimization predicts NMR chemical shifts, aiding assignment in flexible regions like the hydroxyoxolane ring .
Methodological Considerations
Q. What analytical techniques are critical for quantifying trace impurities in this compound?
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at <0.1% levels, critical for pharmacological applications .
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., des-methyl analogs) to identify minor peaks in ¹H NMR spectra .
Q. How does the hydroxyoxolane moiety influence the compound’s reactivity in derivatization reactions?
- Ring-Opening Reactions : Under acidic conditions, the hydroxyoxolane ring can hydrolyze to a diol, enabling crosslinking or conjugation (e.g., with succinic anhydride) .
- Oxidation : Catalyzed by KMnO₄ or RuO₄, the ring hydroxyl group oxidizes to a ketone, altering electronic properties for enhanced binding in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
